3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate
Brand Name: Vulcanchem
CAS No.: 16083-76-4
VCID: VC21006538
InChI: InChI=1S/C11H9F11O3/c1-2-6(24)25-4-5(23)3-7(12,13)9(15,16)8(14,10(17,18)19)11(20,21)22/h2,5,23H,1,3-4H2
SMILES: C=CC(=O)OCC(CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)O
Molecular Formula: C11H9F11O3
Molecular Weight: 398.17 g/mol

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate

CAS No.: 16083-76-4

Cat. No.: VC21006538

Molecular Formula: C11H9F11O3

Molecular Weight: 398.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate - 16083-76-4

Specification

CAS No. 16083-76-4
Molecular Formula C11H9F11O3
Molecular Weight 398.17 g/mol
IUPAC Name [4,4,5,5,6,7,7,7-octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl] prop-2-enoate
Standard InChI InChI=1S/C11H9F11O3/c1-2-6(24)25-4-5(23)3-7(12,13)9(15,16)8(14,10(17,18)19)11(20,21)22/h2,5,23H,1,3-4H2
Standard InChI Key UMWCHHTXFDYJDZ-UHFFFAOYSA-N
SMILES C=CC(=O)OCC(CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)O
Canonical SMILES C=CC(=O)OCC(CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)O

Introduction

PropertyValue
CAS Number16083-76-4
Molecular FormulaC₁₁H₉F₁₁O₃
Molecular Weight398.17 g/mol
Density1.492 g/cm³
Boiling Point253.5°C at 760 mmHg
Flash Point107.1°C
Exact Mass398.038
PSA46.53
LogP3.5701
Vapor Pressure0.00282 mmHg at 25°C
Index of Refractionn20/D 1.368

The molecular structure of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate features three distinct functional groups: an acrylate moiety, a secondary hydroxyl group, and a perfluorinated alkyl chain with a trifluoromethyl branch . This unique combination of functional groups contributes to its diverse chemical reactivity and specialized applications in materials science.

Structural Characteristics

Synthesis and Production Methods

Industrial synthesis of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate typically involves multiple reaction steps under controlled conditions. In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield of the final product. The synthesis likely involves the reaction between a perfluorinated alcohol derivative and acryloyl chloride or similar reagents, followed by appropriate purification steps.

Advanced purification techniques such as column chromatography are essential for removing impurities and ensuring high product quality. This purification step is critical for applications requiring high-purity materials, such as in specialized coating formulations or advanced polymer systems.

Quality control parameters for 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate production typically include spectroscopic analysis (NMR, IR), chromatographic purity assessment, and physical property verification. These analytical methods ensure that the final product meets the required specifications for its intended applications.

Chemical Reactivity

Polymerization Reactions

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate readily undergoes free radical polymerization to form homopolymers or copolymers with other acrylate or methacrylate monomers. This polymerization process typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions. The resulting polymers exhibit properties influenced by the fluorinated segments, including enhanced thermal stability, chemical resistance, and unique surface properties.

When used in copolymerization reactions with other monomers, this compound can introduce fluorinated segments into the polymer backbone or as pendant groups, significantly altering the properties of the final material. These modifications can lead to polymers with improved hydrophobicity, oleophobicity, and resistance to harsh environmental conditions.

Substitution Reactions

The hydroxyl group in 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate can participate in various substitution reactions, including reactions with alkyl halides or acyl chlorides in the presence of a base. These reactions provide routes for further functionalization of the compound, allowing for the synthesis of derivatives with tailored properties for specific applications.

The reactivity of the hydroxyl group allows this compound to serve as a building block for more complex molecules, providing opportunities for the development of specialized materials with unique properties and functionalities.

Applications in Materials Science

Coating Technologies

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate and similar fluorinated acrylates have significant applications in coating technologies, particularly in the development of hard coating formulations with specialized surface properties. According to patent information, when incorporated into curable compositions, these compounds can contribute to excellent surface characteristics such as anti-fingerprint properties and superior solvent wiping resistance .

Curable compositions containing fluorinated compounds like 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate can be used to create hard coating films with enhanced durability and antifouling properties. These coatings may be applied to various substrates, including electronic displays, optical components, and architectural materials, where resistance to fingerprints, stains, and other contaminants is desired .

Polymer Development

In polymer science, 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate can be utilized in the synthesis of specialized polymers with unique properties. When incorporated into polymer structures, the fluorinated segments can significantly alter the material's surface energy, wettability, and chemical resistance properties.

The compound may also be used in the development of highly branched polymers or surface modifiers, as suggested by patent information discussing fluorine-containing highly branched polymers for coating applications . These materials can provide exceptional performance in challenging environments where conventional polymers may be inadequate.

Current Research Trends

Current research on 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate and similar fluorinated acrylates focuses on exploring new applications within advanced materials science fields. These investigations include the development of specialized coating formulations with enhanced performance characteristics, such as improved durability, chemical resistance, and antifouling properties .

Patent literature indicates ongoing interest in incorporating this compound and related fluorinated acrylates into curable compositions for coating applications, particularly those requiring excellent surface characteristics and durability . These developments suggest a continuing trend toward the utilization of fluorinated compounds in high-performance materials and coatings.

Research efforts may also focus on addressing environmental and safety concerns associated with fluorinated compounds, including the development of more environmentally friendly alternatives or improved handling and disposal protocols. As regulatory requirements for fluorinated compounds evolve, research directions may shift accordingly.

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